

The Pivotal Role of Fungal Met-12 in Methionine Biosynthesis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine is an essential amino acid critical for cellular processes ranging from protein synthesis to methylation reactions. In fungi, the de novo biosynthesis of methionine is a vital pathway, and its constituent enzymes represent potential targets for antifungal drug development. This technical guide provides an in-depth exploration of the fungal enzyme **Met-12**, a methylenetetrahydrofolate reductase (MTHFR), and its central role in the methionine biosynthesis pathway. We will delve into the enzymatic function of **Met-12**, the interconnectedness of the folate and methionine cycles, the regulation of its expression, and the phenotypic consequences of its disruption. This guide also furnishes detailed experimental protocols for the study of **Met-12** and presents available quantitative data to facilitate further research and therapeutic development.

Introduction: The Intersection of Folate and Methionine Metabolism

Fungi, unlike mammals, are capable of synthesizing the essential amino acid methionine de novo. This process is intricately linked to the folate cycle, which provides the one-carbon units necessary for various metabolic reactions. A key enzyme at the crossroads of these two critical pathways is methylenetetrahydrofolate reductase (MTHFR), which in many fungi, exists as two isoforms, encoded by the MET12 and MET13 genes.



Met-12 catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This latter molecule is the primary methyl donor for the final step in methionine synthesis: the methylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MetH or Met6p). The strategic position of **Met-12** underscores its importance in fungal physiology, growth, and virulence.

The Methionine Biosynthesis Pathway and the Role of Met-12

The synthesis of methionine in fungi primarily occurs through the aspartate family pathway, leading to the formation of homocysteine. The final step, the conversion of homocysteine to methionine, is where **Met-12** plays its indirect yet crucial role.

The Fungal Methionine Biosynthetic Pathway

The pathway can be broadly divided into two main parts: the synthesis of homocysteine and the final methylation step. In Saccharomyces cerevisiae, for instance, the pathway from homoserine involves several key enzymes:

- Met2p (Homoserine O-acetyltransferase): Acetylates homoserine to form O-acetylhomoserine.
- Met17p (O-acetylhomoserine sulfhydrylase): In the direct sulfhydrylation pathway, this enzyme converts O-acetylhomoserine and sulfide into homocysteine.
- Str2p (Cystathionine γ-synthase) and Str3p (Cystathionine β-lyase): In the transsulfuration pathway, these enzymes synthesize homocysteine from O-acetylhomoserine and cysteine, via a cystathionine intermediate.[1]

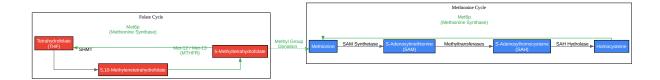
The Folate Cycle and Met-12's Contribution

The folate cycle is responsible for generating and transferring one-carbon units for various biosynthetic processes, including the synthesis of nucleotides and methionine. **Met-12**, as an MTHFR, is a critical component of this cycle.

- Reaction Catalyzed by Met-12 (MTHFR): 5,10-methylenetetrahydrofolate + NAD(P)H + H+
 - → 5-methyltetrahydrofolate + NAD(P)+



The product, 5-methyltetrahydrofolate, then donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (Met6p) to produce methionine and regenerate tetrahydrofolate.[2][3]



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Figure 1: Interconnection of the Fungal Methionine and Folate Cycles.

Quantitative Data on Methionine Biosynthesis Enzymes

While specific kinetic data for **Met-12** is not readily available in the literature, data for other key enzymes in the pathway, such as methionine synthase (MetE, a cobalamin-independent form), provide valuable insights into the efficiency of this biosynthetic route.



Enzyme	Organism	Substrate	КМ (µМ)	kcat (min- 1)	kcat/KM (min-1 µM-1)	Referenc e
Methionine Synthase (MetE)	Aspergillus sojae	(6S)-5- methyl- tetrahydrop teroyl-L- glutamate3	6.8	3.3	~0.49	[4]
Methionine Synthase (MetE)	Rhizopus delemar	(6S)-5- methyl- tetrahydrop teroyl-L- glutamate3	0.8	1.2	~1.5	[4]
Methionine Synthase (MetE)	Rhizopus microsporu s	(6S)-5- methyl- tetrahydrop teroyl-L- glutamate3	6.8	3.0	~0.44	[4]
Methionine Synthase (MetE)	Escherichi a coli	(6S)-5- methyl- tetrahydrop teroyl-L- glutamate3	6.4	12	~1.9	[4]

Regulation of MET12 Gene Expression

The expression of genes involved in methionine biosynthesis is tightly regulated in response to sulfur availability. The transcription factor CYS-3 is a key regulator of the sulfur starvation response in Neurospora crassa.[2][5] While direct regulation of **met-12** by CYS-3 has not been definitively established under all conditions, the broader sulfur metabolic network is under its control.



Gene	Organism	Condition	Regulation	Reference
MET12	Magnaporthe oryzae	Deletion of MET13	Upregulated	[6]
Methionine metabolism genes	Magnaporthe oryzae	Deletion of MET12 and MET13	Significantly downregulated	[6]
Sulfur metabolism genes	Neurospora crassa	Sulfur starvation	Upregulated (CYS-3 dependent)	[2][5]

Phenotypic Effects of met-12 Disruption

Targeted deletion of **met-12** has been performed in several fungal species, revealing its importance in various aspects of fungal biology.

Organism	Mutant	Phenotype	Reference
Magnaporthe oryzae	Δmet12	- Reduced conidiation- Poor growth in the absence of methionine- Fully pathogenic	[6]
Fusarium graminearum	Δmet12	 Delayed production of mycelium pigment aurofusarin- Accumulation of pigment precursors 	[7]
Saccharomyces cerevisiae	Disruption of MET12	No detectable phenotype (suggests redundancy with MET13)	[6]

Experimental Protocols



MTHFR Enzyme Activity Assay

This protocol is adapted from established methods for measuring MTHFR activity.

Principle: The activity of MTHFR is determined by measuring the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. The product is quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

- · Fungal mycelia
- Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing protease inhibitors)
- Bradford assay reagents
- Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.6, containing FAD and NADPH)
- Substrate: 5,10-methylenetetrahydrofolate
- Stopping solution (e.g., perchloric acid)
- HPLC system with a C18 column and fluorescence detector

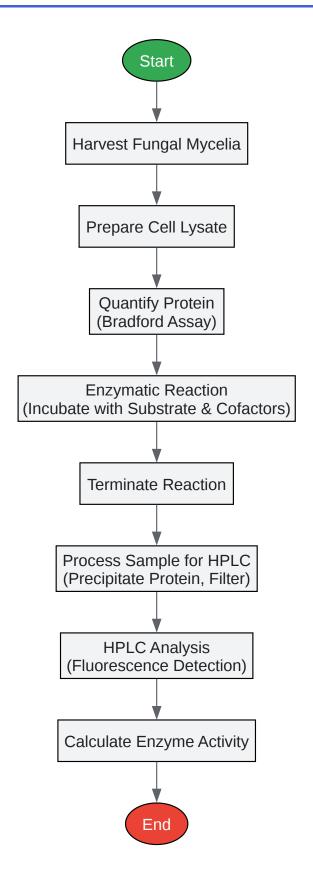
Procedure:

- Preparation of Cell Lysate:
 - Harvest fungal mycelia by filtration and wash with sterile water.
 - Grind the mycelia to a fine powder in liquid nitrogen.
 - Resuspend the powder in ice-cold lysis buffer.
 - Clarify the lysate by centrifugation at 4°C.
 - Determine the protein concentration of the supernatant using the Bradford assay.
- Enzymatic Reaction:



- Pre-warm the reaction buffer to the desired temperature (e.g., 37°C).
- In a microcentrifuge tube, combine the reaction buffer, substrate, and cell lysate to initiate the reaction.
- Incubate for a defined period.
- Terminate the reaction by adding the stopping solution.
- Sample Processing and HPLC Analysis:
 - Precipitate proteins by incubating on ice and centrifuging.
 - Filter the supernatant and inject it into the HPLC system.
 - Separate the folate derivatives using an appropriate mobile phase gradient.
 - Detect 5-methyltetrahydrofolate using a fluorescence detector (e.g., excitation at 290 nm, emission at 360 nm).
- Calculation of Enzyme Activity:
 - Quantify the amount of 5-methyltetrahydrofolate produced by comparing the peak area to a standard curve.
 - Express MTHFR activity as nmol of product formed per minute per mg of protein.





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Figure 2: Workflow for the MTHFR Enzyme Activity Assay.



Gene Knockout in Neurospora crassa

This protocol provides a general overview for creating gene knockouts in N. crassa, a common model organism for studying fungal genetics.

Principle: Gene replacement is achieved by homologous recombination, where a selectable marker cassette flanked by sequences homologous to the regions upstream and downstream of the target gene is introduced into the fungal cells. The use of strains deficient in non-homologous end-joining (e.g., Δ mus-51 or Δ mus-52) increases the frequency of homologous recombination.

Materials:

- N. crassa strain deficient in non-homologous end-joining
- · Plasmid vector for cloning
- Selectable marker cassette (e.g., hygromycin resistance)
- Primers for amplifying flanking regions of the target gene
- Reagents for PCR, yeast transformation, and fungal transformation (electroporation)
- · Selective media

Procedure:

- Construction of the Knockout Cassette:
 - Amplify the ~1 kb regions flanking the 5' and 3' ends of the met-12 gene by PCR.
 - Clone the flanking regions and the selectable marker cassette into a plasmid vector using yeast recombinational cloning.
 - Amplify the entire knockout cassette from the resulting plasmid.
- Transformation of N. crassa:
 - Prepare conidia from the recipient N. crassa strain.

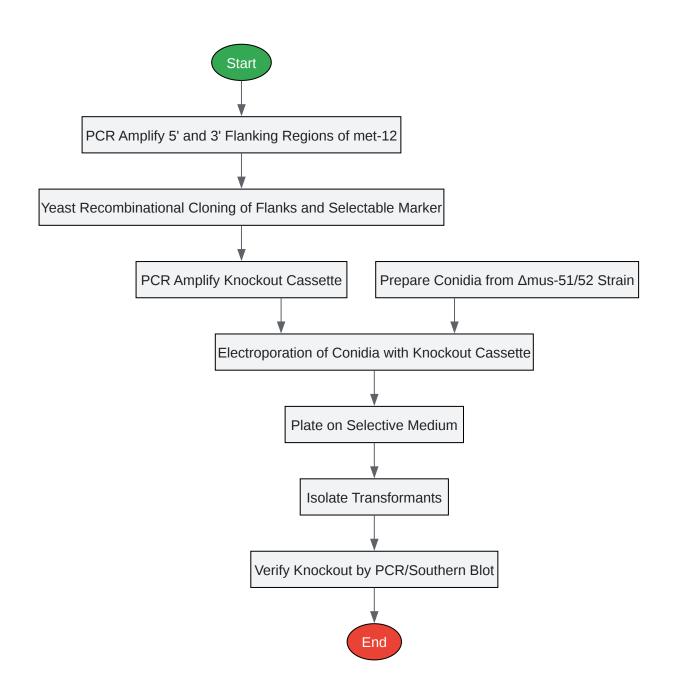






- Transform the conidia with the knockout cassette DNA by electroporation.
- Plate the transformed conidia on selective medium containing the appropriate antibiotic (e.g., hygromycin).
- Isolation and Verification of Homokaryotic Mutants:
 - Isolate individual transformants.
 - Induce conidiation and isolate homokaryotic strains by plating conidia at a low density.
 - Verify the gene replacement event by PCR and/or Southern blotting.





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Figure 3: General Workflow for Gene Knockout in Neurospora crassa.



Gene Expression Analysis by qRT-PCR

Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the relative abundance of **met-12** transcripts under different experimental conditions. Gene expression is normalized to one or more stably expressed reference genes.

Materials:

- Fungal mycelia grown under different conditions (e.g., sulfur-replete vs. sulfur-starved)
- RNA extraction kit
- DNase I
- Reverse transcriptase and reagents for cDNA synthesis
- qPCR master mix (e.g., SYBR Green-based)
- Primers specific for met-12 and reference genes
- Real-time PCR instrument

Procedure:

- RNA Extraction and cDNA Synthesis:
 - Harvest mycelia and immediately freeze in liquid nitrogen.
 - Extract total RNA using a suitable kit or protocol.
 - Treat the RNA with DNase I to remove contaminating genomic DNA.
 - Synthesize first-strand cDNA using reverse transcriptase and random or oligo(dT) primers.
- Quantitative PCR:
 - Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.
 - Run the reactions in a real-time PCR instrument using a standard cycling protocol.



- Include no-template controls and no-reverse-transcriptase controls.
- Data Analysis:
 - Determine the cycle threshold (CT) values for each reaction.
 - Calculate the relative expression of met-12 using the 2-ΔΔCT method, normalizing to the expression of reference genes.

Conclusion and Future Directions

Fungal **Met-12**, a methylenetetrahydrofolate reductase, is a key enzyme linking the folate and methionine biosynthetic pathways. Its role in providing the methyl group for methionine synthesis makes it essential for fungal growth and development, as evidenced by the phenotypes of **met-12** deletion mutants. The regulation of **met-12** is integrated into the broader sulfur metabolic network, highlighting the complex interplay of nutrient sensing and gene expression in fungi.

The methionine biosynthesis pathway, including **Met-12** and methionine synthase, presents attractive targets for the development of novel antifungal agents. The divergence between the fungal and human enzymes in this pathway offers the potential for selective inhibition. Further research is needed to fully elucidate the kinetic properties of fungal MTHFRs and the precise regulatory mechanisms governing their expression. Such studies will be instrumental in the rational design of new therapies to combat fungal infections.

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